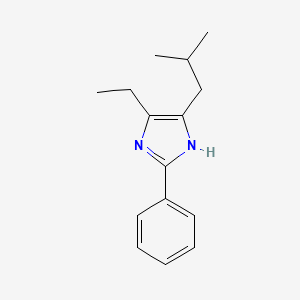
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes or ketones with ammonia or primary amines, followed by cyclization to form the imidazole ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the imidazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-5-phenyl-: Similar in structure but lacks the ethyl and methylpropyl substituents.
1H-Imidazole, 4-ethyl-5-phenyl-: Similar but lacks the methylpropyl substituent.
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-: Similar but lacks the phenyl substituent.
Uniqueness
1H-Imidazole, 4-ethyl-5-(2-methylpropyl)-2-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of ethyl, methylpropyl, and phenyl groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
59900-18-4 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
4-ethyl-5-(2-methylpropyl)-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-13-14(10-11(2)3)17-15(16-13)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17) |
InChI Key |
AGCMBEIOYVVGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















